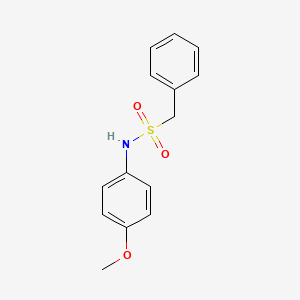

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related arylsulfonyl compounds involves various strategies, including asymmetric cyclopropanations catalyzed by rhodium(II) complexes and reactions involving organophosphorus compounds. For instance, Davies et al. (1996) described the asymmetric cyclopropanation using rhodium N-(arylsulfonyl)prolinate catalysts, highlighting the synthesis of functionalized cyclopropanes with high enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996). Similarly, Shabana, Osman, and Atrees (1994) discussed the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives using Lawesson's Reagent, demonstrating the reactivity of organophosphorus compounds with aromatic dihydroxy compounds (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of arylsulfonyl compounds, including N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of N-(4-nitrophenyl)methanesulfonamide was determined, providing insights into the geometric parameters and molecular conformations of similar compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Arylsulfonyl compounds participate in various chemical reactions, including cyclopropanation, cycloalkylation, and reactions with diazomethanes. Davies et al. (1994) demonstrated the cyclopropanation and Cope rearrangement reactions involving vinyldiazomethanes and dienes, leading to seven-membered carbocycles (Davies, Peng, & Houser, 1994). Additionally, Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides and terminal acetylenes, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

科学的研究の応用

Environmental Monitoring and Treatment : Sulfonamides, due to their widespread use and persistence, are often the focus of environmental monitoring and remediation efforts. Studies have investigated the occurrence, fate, and removal of sulfamethoxazole, a sulfonamide antibiotic, from water sources. Such research emphasizes the importance of understanding how sulfonamide compounds behave in the environment and the development of methods for their removal or degradation to ensure water safety and environmental protection (Prasannamedha & Senthil Kumar, 2020).

Pharmacological Studies and Drug Development : The pharmacological properties of sulfonamide compounds have been extensively studied, with research covering a wide range of applications from antibiotics to anticancer and antiviral agents. For instance, sulfonamide inhibitors have been reviewed for their therapeutic potential across various diseases, highlighting the chemical's versatility and importance in drug development (Gulcin & Taslimi, 2018).

Advanced Materials and Sensor Technologies : Research on electrochemical sensors and biosensors has explored the use of redox polymers in conjunction with carbon nanotubes, indicating the potential for sulfonamide derivatives to contribute to the development of advanced sensing technologies. These studies show how sulfonamide compounds can be integrated into materials science to enhance the performance of electrochemical sensors (Barsan, Ghica, & Brett, 2015).

将来の方向性

特性

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14-9-7-13(8-10-14)15-19(16,17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXFZWXDQVXXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)